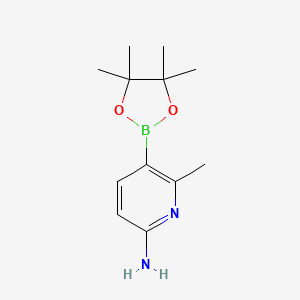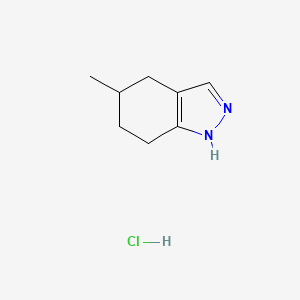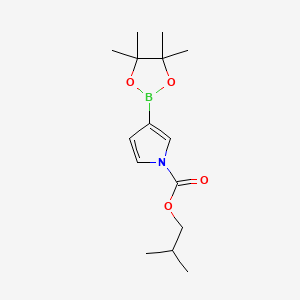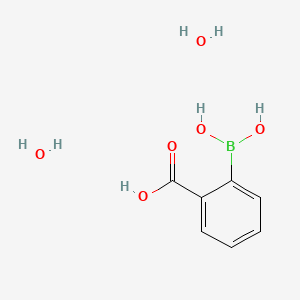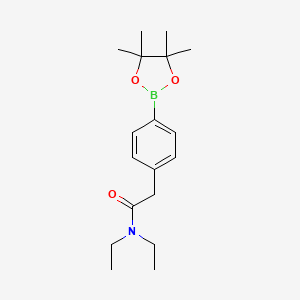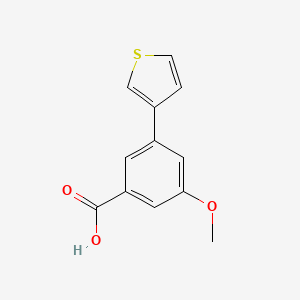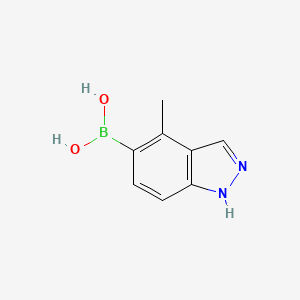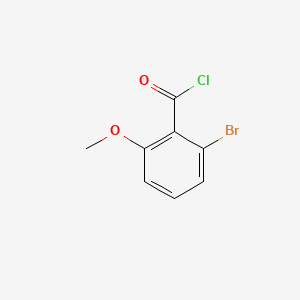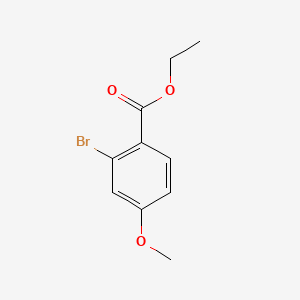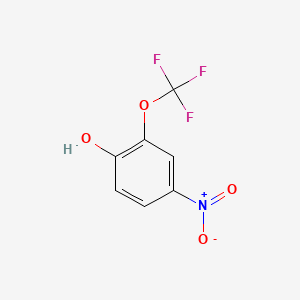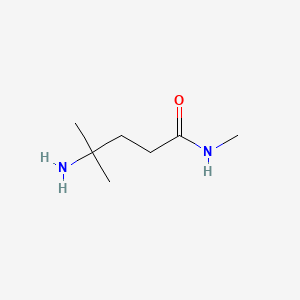
4-amino-N,4-dimethylpentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-amino-N,4-dimethylpentanamide” is a chemical compound with the CAS Number: 1609406-99-6 . It has a molecular weight of 162.23 and its IUPAC name is 4-amino-N,4-dimethylpentanamide hydrate . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “4-amino-N,4-dimethylpentanamide” is 1S/C7H16N2O.H2O/c1-7(2,8)5-4-6(10)9-3;/h4-5,8H2,1-3H3,(H,9,10);1H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
“4-amino-N,4-dimethylpentanamide” is a solid at room temperature . It has a molecular weight of 162.23 .
Scientific Research Applications
Summary of the Application
“4-amino-N,4-dimethylpentanamide” has been used as a building block to fabricate fluorescent organic nanoparticles . This compound, along with 4-aminophthalimide, has been used to study the aggregation behavior of these molecules .
Methods of Application
The study involved a combined approach of photophysical, crystallographic, microscopic, and theoretical (DFT) methods . The molecules were characterized by field emission scanning electron microscopy (FESEM). The photophysical behavior of these systems was investigated in both molecular and aggregated forms .
Results or Outcomes
The study found that while the aggregates of 4-aminophthalimide exhibit a blue-shifted absorption band (compared to its molecular form), the aggregates of “4-amino-N,4-dimethylpentanamide” exhibit a red-shifted absorption band (compared to its molecular form) . This indicates the formation of H and J aggregates for 4-aminophthalimide and “4-amino-N,4-dimethylpentanamide”, respectively .
Safety And Hazards
The safety data sheet for a similar compound, 4-(Dimethylamino)pyridine, indicates that it is toxic if swallowed or inhaled, and fatal in contact with skin . It also causes skin irritation and serious eye damage . It is recommended to avoid breathing the dust/fume/gas/mist/vapors/spray and to avoid getting it in eyes, on skin, or on clothing .
properties
IUPAC Name |
4-amino-N,4-dimethylpentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-7(2,8)5-4-6(10)9-3/h4-5,8H2,1-3H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVCJBULBBYBHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(=O)NC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N,4-dimethylpentanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

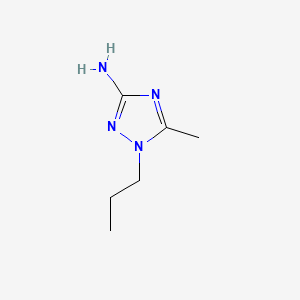
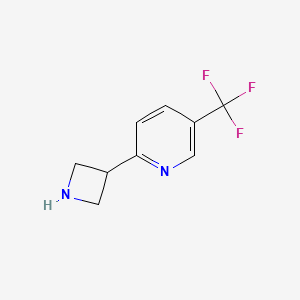
![8-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B572224.png)

